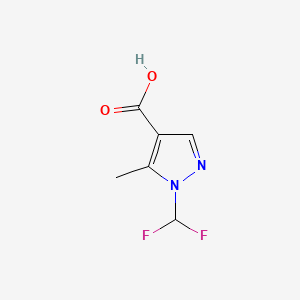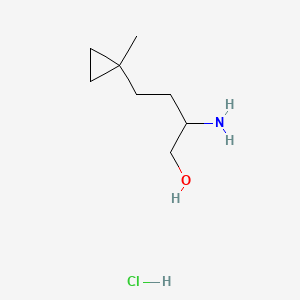![molecular formula C16H23BO3 B15363259 4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)
4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 4-(3-methyloxetan-3-yl)phenylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronic ester intermediate, which is then purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: : Biaryl compounds.
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Applications De Recherche Scientifique
This compound is extensively used in organic synthesis for the construction of complex molecules. Its applications extend to biological research , where it is used in the development of pharmaceuticals and agrochemicals. In medicine , it is utilized in the synthesis of drug candidates, and in industry , it is employed in the production of materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved are typically the carbon-carbon double bonds or triple bonds in organic molecules.
Comparaison Avec Des Composés Similaires
This compound is unique due to its stability and reactivity compared to other boronic acid derivatives. Similar compounds include phenylboronic acid , pinacolboronic acid , and 3-methyloxetan-3-ylboronic acid . While these compounds share structural similarities, the presence of the 3-methyloxetan-3-yl group in this compound enhances its reactivity and stability, making it more suitable for specific applications.
Propriétés
Formule moléculaire |
C16H23BO3 |
|---|---|
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(5)10-18-11-16/h6-9H,10-11H2,1-5H3 |
Clé InChI |
HVZJSKWSPAFLGM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


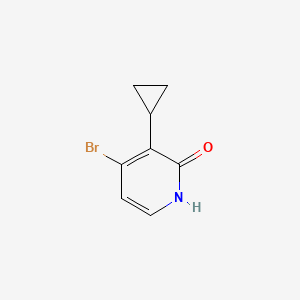
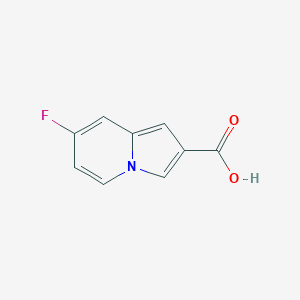
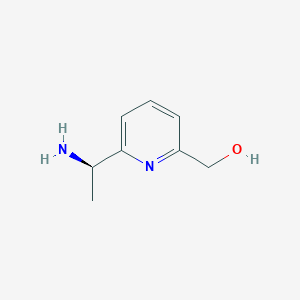
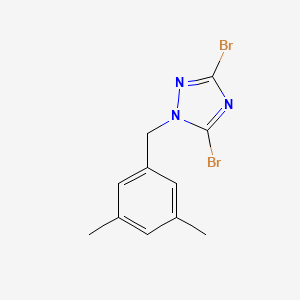
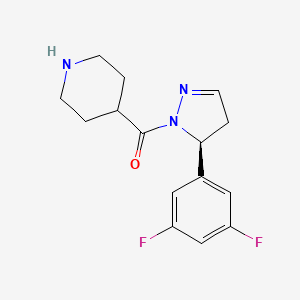
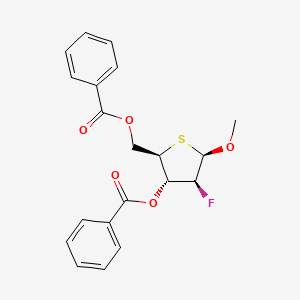
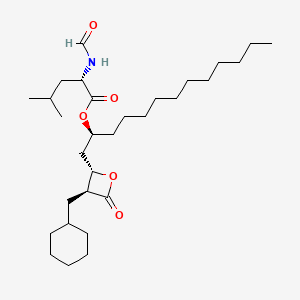
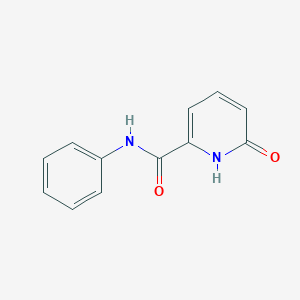
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
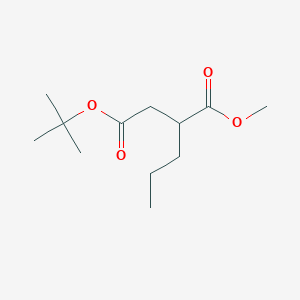
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
